Cas no 1157693-98-5 (2-2-(trifluoromethyl)phenylcyclopropan-1-amine)

2-2-(Trifluoromethyl)phenylcyclopropan-1-amine is a cyclopropylamine derivative featuring a trifluoromethyl-substituted phenyl group, which enhances its steric and electronic properties. This compound is of interest in pharmaceutical and agrochemical research due to the unique reactivity of the cyclopropyl ring and the electron-withdrawing effects of the trifluoromethyl group, which can influence binding affinity and metabolic stability. Its rigid structure makes it a valuable scaffold for designing bioactive molecules, particularly in CNS-targeting applications. The amine functionality allows for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship studies. High purity and well-defined stereochemistry are critical for reproducible results in research applications.
2-2-(trifluoromethyl)phenylcyclopropan-1-amine structure
1157693-98-5 structure
Product Name:2-2-(trifluoromethyl)phenylcyclopropan-1-amine
CAS No:1157693-98-5
MF:C10H10F3N
MW:201.188313007355
CID:5157235
PubChem ID:43810356
Update Time:2025-08-26

2-2-(trifluoromethyl)phenylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine
    • 2-[2-(trifluoromethyl)phenyl]cyclopropylamine
    • 2-2-(trifluoromethyl)phenylcyclopropan-1-amine
    • Inchi: 1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2
    • InChI Key: BLWIIBGLWOGEQG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1CC1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26

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2-2-(trifluoromethyl)phenylcyclopropan-1-amine Related Literature

Additional information on 2-2-(trifluoromethyl)phenylcyclopropan-1-amine

Introduction to 2-2-(trifluoromethyl)phenylcyclopropan-1-amine (CAS No. 1157693-98-5)

2-2-(trifluoromethyl)phenylcyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1157693-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives featuring a cyclopropane ring substituted with a phenyl group and a trifluoromethyl moiety. The unique structural configuration of this molecule imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The presence of the trifluoromethyl group in the phenyl ring is a key feature that enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for designing bioactive molecules. Additionally, the cyclopropane ring introduces rigidity to the molecular structure, which can influence binding affinity and selectivity when interacting with biological targets. These structural attributes have positioned 2-2-(trifluoromethyl)phenylcyclopropan-1-amine as a subject of interest for researchers aiming to develop novel therapeutic agents.

In recent years, there has been a surge in research focused on leveraging structural motifs like cyclopropanes and trifluoromethyl groups to improve pharmacological properties. The cyclopropane ring, in particular, has been shown to enhance binding interactions due to its strained three-membered cycle, which can facilitate favorable enthalpic contributions upon binding to protein targets. Meanwhile, the trifluoromethyl group is widely recognized for its ability to modulate pharmacokinetic profiles, including improving solubility and reducing metabolic degradation.

Current studies in medicinal chemistry highlight the potential of 2-2-(trifluoromethyl)phenylcyclopropan-1-amine as a building block for small-molecule drugs targeting various diseases. For instance, researchers have explored its utility in designing inhibitors for enzymes involved in inflammatory pathways. The combination of the phenyl ring and cyclopropane moiety allows for precise tuning of electronic and steric properties, enabling optimization for specific biological activities. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are implicated in cancer progression.

Furthermore, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced bioavailability and resistance to metabolic enzymes. The incorporation of fluorine atoms into molecular structures often leads to improved pharmacological outcomes, and 2-2-(trifluoromethyl)phenylcyclopropan-1-amine exemplifies this trend. Its trifluoromethyl-substituted phenyl group not only contributes to lipophilicity but also influences electronic distributions across the molecule, which can be critical for receptor binding.

Experimental investigations have begun to unravel the mechanistic aspects of how 2-2-(trifluoromethyl)phenylcyclopropan-1-amine interacts with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding mode in complex systems. These studies have provided valuable insights into how modifications at the cyclopropane and phenyl positions can fine-tune activity against specific targets. Such structural insights are crucial for guiding further derivatization efforts aimed at improving potency and selectivity.

The versatility of 2-2-(trifluoromethyl)phenylcyclopropan-1-amine extends beyond kinase inhibition; it has also been investigated as a potential scaffold for antimicrobial agents. The unique structural features of this compound may enable it to disrupt essential bacterial processes or interfere with virulence factors. In light of rising antibiotic resistance, exploring novel chemical entities like 2-2-(trifluoromethyl)phenylcyclopropan-1-amine is vital for developing next-generation antimicrobial therapies.

Advances in synthetic methodologies have made it increasingly feasible to explore complex molecular architectures such as those found in 2-2-(trifluoromethyl)phenylcyclopropan-1-amine. Modern techniques in organic synthesis allow for efficient construction of intricate scaffolds while maintaining high regioselectivity and functional group compatibility. This has enabled medicinal chemists to rapidly iterate on lead compounds and optimize their properties for therapeutic applications.

The integration of computational chemistry with experimental approaches has further accelerated the discovery process for compounds like 2-2-(trifluoromethyl)phenylcyclopropan-1-amine. Molecular modeling tools have been instrumental in predicting binding affinities and identifying optimal analogs based on virtual screening data. These predictions are then validated through wet-lab experiments, creating a synergistic cycle that enhances drug development efficiency.

Looking ahead, the future prospects for 2-2-(trifluoromethyl)phenylcyclopropan-1-amine appear promising as researchers continue to uncover its potential applications. As drug discovery efforts shift toward more innovative molecular designs, compounds featuring unique structural motifs like cyclopropanes and trifluoromethyl groups are likely to play an increasingly significant role. The continued exploration of this compound will contribute valuable knowledge to the broader field of medicinal chemistry.

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